

Spectroscopic Profile of 1,3-Dimethylphenanthrene: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Dimethylphenanthrene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,3-Dimethylphenanthrene**, a polycyclic aromatic hydrocarbon (PAH). Due to the limited availability of direct experimental spectra for this specific compound, this document presents a combination of predicted spectroscopic data for **1,3-Dimethylphenanthrene** and experimental data for the parent compound, phenanthrene, and a related isomer, 3,6-dimethylphenanthrene, for comparative analysis. This guide is intended to serve as a valuable resource for the identification, characterization, and analysis of **1,3-Dimethylphenanthrene** in a research and development setting.

Predicted Spectroscopic Data for 1,3-Dimethylphenanthrene

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) data for **1,3-Dimethylphenanthrene**. These predictions are based on computational chemistry methods and provide valuable insights into the expected spectral characteristics of the molecule.

Table 1: Predicted ^1H NMR Chemical Shifts for 1,3-Dimethylphenanthrene

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (CH ₃)	~2.6	s	-
H-3 (CH ₃)	~2.5	s	-
Aromatic H	7.5 - 8.7	m	-

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,3-Dimethylphenanthrene

Carbon	Predicted Chemical Shift (ppm)
C-1 (CH ₃)	~21
C-3 (CH ₃)	~20
Aromatic C	123 - 135
Quaternary C	130 - 140

Note: The number of unique signals will depend on the symmetry of the molecule. Due to the substitution pattern, all 16 carbons are expected to be chemically non-equivalent.

Table 3: Predicted IR Absorption Bands for 1,3-Dimethylphenanthrene

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
3100 - 3000	Aromatic C-H Stretch	Medium
2975 - 2850	Aliphatic C-H Stretch (CH ₃)	Medium-Strong
1620 - 1580	Aromatic C=C Stretch	Medium
1520 - 1450	Aromatic C=C Stretch	Medium
890 - 850	C-H Out-of-plane Bend (isolated H)	Strong
830 - 750	C-H Out-of-plane Bend (adjacent H's)	Strong

Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands unique to the molecule.

Table 4: Predicted UV-Vis Absorption Maxima for 1,3-Dimethylphenanthrene in Cyclohexane

Band	Predicted λ_{max} (nm)	Molar Absorptivity (ϵ , L·mol ⁻¹ ·cm ⁻¹)	Transition
α -band	~350	Low	$\pi \rightarrow \pi$
p-band	~300	High	$\pi \rightarrow \pi$
β -band	~250	Very High	$\pi \rightarrow \pi^*$

Note: The exact positions and intensities of the absorption bands can be influenced by the solvent.

Comparative Experimental Spectroscopic Data

For contextual understanding and as a reference for experimental validation, the following tables present experimental data for the parent compound, phenanthrene, and the related isomer, 3,6-dimethylphenanthrene.

Table 5: Experimental ^1H and ^{13}C NMR Data for Phenanthrene and 3,6-Dimethylphenanthrene

Compound	Nucleus	Chemical Shifts (ppm)
Phenanthrene	^1H	7.61 (t, 2H), 7.69 (d, 2H), 7.91 (d, 2H), 8.71 (d, 2H), 7.96 (s, 2H)
		^{13}C 122.8, 126.8, 126.9, 128.8, 130.3, 132.1
3,6-Dimethylphenanthrene	^1H	2.61 (s, 6H, CH_3), 7.40 (d, 2H), 7.62 (s, 2H), 7.75 (d, 2H), 8.45 (s, 2H)
		^{13}C 21.8 (CH_3), 123.4, 126.3, 126.9, 128.9, 129.8, 131.2, 136.1

Note: Data for 3,6-Dimethylphenanthrene is sourced from ChemicalBook.

Table 6: Experimental IR and UV-Vis Data for Phenanthrene

Spectroscopy	Characteristic Peaks/Bands
IR (KBr pellet)	3060 (Aromatic C-H Stretch), 1600, 1490, 1450 (Aromatic C=C Stretch), 870, 810, 735 (C-H Out-of-plane Bend) cm^{-1}
UV-Vis (in Cyclohexane)	λ_{max} (nm): 251, 274, 282, 294, 312, 328, 338, 346

Note: Phenanthrene IR and UV-Vis data is widely available in spectral databases such as the NIST WebBook.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for polycyclic aromatic hydrocarbons like **1,3-Dimethylphenanthrene**. These should be adapted based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better resolution of aromatic signals.
- ^1H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm and a relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans is required compared to ^1H NMR due to the low natural abundance of ^{13}C . The spectral width is typically 0-220 ppm.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl_4 , CS_2).
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

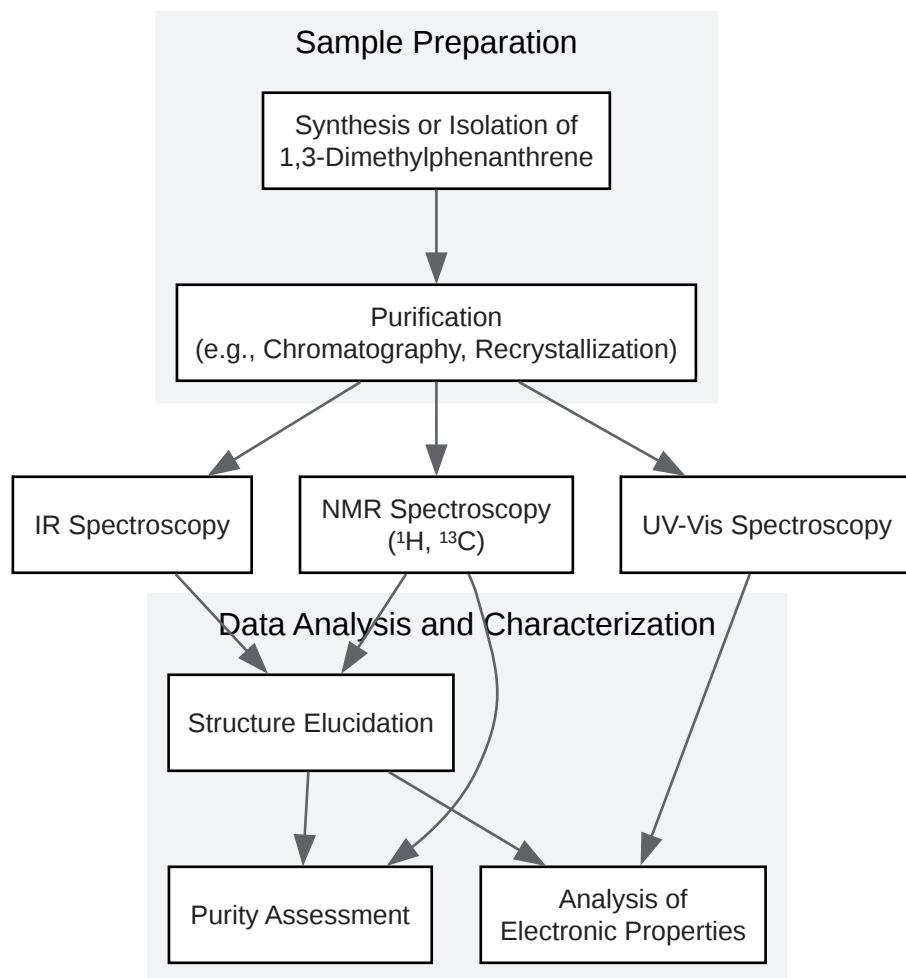
- Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm^{-1}). A background spectrum of the KBr pellet or the solvent should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to different functional groups and vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a stock solution of the sample in a UV-grade solvent (e.g., cyclohexane, ethanol, acetonitrile). From the stock solution, prepare a series of dilutions to obtain concentrations that result in absorbance values within the linear range of the instrument (typically 0.1 - 1.0).
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Data Acquisition: Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm). Use a cuvette containing the pure solvent as a reference.
- Data Analysis: Identify the wavelengths of maximum absorbance (λ_{max}) and calculate the molar absorptivity (ϵ) using the Beer-Lambert law ($A = \epsilon cl$).

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized or isolated sample of **1,3-Dimethylphenanthrene**.



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Spectroscopic analysis workflow for **1,3-Dimethylphenanthrene**.

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